molecular formula C10H9N3O B7795510 6-amino-2-phenyl-1H-pyrimidin-4-one

6-amino-2-phenyl-1H-pyrimidin-4-one

Cat. No.: B7795510
M. Wt: 187.20 g/mol
InChI Key: PLBAPESPVBOCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-phenyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a phenyl substituent at the 2-position and an amino group at the 6-position of the heterocyclic ring. Pyrimidinones are key scaffolds in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

6-amino-2-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBAPESPVBOCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-2-phenyl-1H-pyrimidin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk synthesis: Using large-scale reactors to carry out the initial synthesis steps.

    Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure quality control.

    Purification and packaging: Using industrial-scale purification methods to isolate the final product and prepare it for distribution.

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The amino group at position 6 participates in nucleophilic substitution and acylation reactions:

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in basic conditions yields 6-acylamino derivatives (e.g., 6-acetamido-2-phenyl-1H-pyrimidin-4-one) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base forms 6-alkylamino derivatives .

Example Reaction:

6-Amino-2-phenyl-1H-pyrimidin-4-one+CH3COClBase6-Acetamido-2-phenyl-1H-pyrimidin-4-one\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Base}} \text{6-Acetamido-2-phenyl-1H-pyrimidin-4-one}

Condensation with Carbonyl Compounds

The amino group undergoes condensation with aldehydes or ketones to form Schiff bases or cyclized products:

  • Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions produces 6-(arylideneamino) derivatives .

  • Cyclization : In polar solvents (e.g., DMF), condensation with aldehydes can lead to fused pyrido-pyrimidinones via intramolecular cyclization .

Example Reaction:

This compound+Ar-CHOHCl6-(Ar-CH=N)-2-phenyl-1H-pyrimidin-4-one\text{this compound} + \text{Ar-CHO} \xrightarrow{\text{HCl}} \text{6-(Ar-CH=N)-2-phenyl-1H-pyrimidin-4-one}

Carbamoylation with Isocyanates

Reaction with phenyl isocyanate introduces carbamoyl groups:

  • N-Carbamoylation : At a 1:1 molar ratio, the amino group reacts to form 6-(phenylcarbamoyl)amino derivatives .

  • Bis-Carbamoylation : Excess isocyanate leads to both N- and O-carbamoylation under controlled conditions .

Example Reaction:

This compound+Ph-NCO6-(Ph-NH-CO-NH)-2-phenyl-1H-pyrimidin-4-one\text{this compound} + \text{Ph-NCO} \rightarrow \text{6-(Ph-NH-CO-NH)-2-phenyl-1H-pyrimidin-4-one}

Cyclization Reactions

Under catalytic or thermal conditions, the compound participates in cycloadditions and ring-expansion reactions:

  • Heterocyclization : With cyanamide and acid promoters, fused pyrazolopyrimidines form via tandem imination and cyclization .

  • Cu-Catalyzed C–N Bond Formation : Copper(I) iodide facilitates coupling with halopyridines to generate pyrido[1,2-a]pyrimidin-4-ones .

Example Reaction:

This compound+2-HalopyridineCuI, DMFPyrido[1,2-a]pyrimidin-4-one\text{this compound} + \text{2-Halopyridine} \xrightarrow{\text{CuI, DMF}} \text{Pyrido[1,2-a]pyrimidin-4-one}

Nucleophilic Additions

The amino group acts as a nucleophile in Michael additions or conjugate additions:

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form adducts .

  • Conjugate Addition : With enamines or enol ethers, it forms substituted pyrimidine derivatives .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Reference
AcylationAcyl chlorides, base6-Acylamino derivatives
Schiff Base FormationAromatic aldehydes, HCl6-(Arylideneamino) derivatives
CarbamoylationPhenyl isocyanateN- or N,O-Carbamoyl derivatives
Cu-Catalyzed Cyclization2-Halopyridine, CuI, DMFPyrido[1,2-a]pyrimidin-4-ones
Michael Additionα,β-unsaturated carbonylsSubstituted pyrimidine adducts

Key Findings from Research

  • Acid-Promoted Reactions : Methanesulfonyl chloride enhances cyclization efficiency in one-pot syntheses .

  • Solvent Effects : Polar solvents (e.g., DMF) favor imine formation, while non-polar solvents direct reactions toward nucleophilic additions .

  • Biological Relevance : Derivatives exhibit antimicrobial and kinase inhibitory activities, driving interest in functionalization strategies .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Activity : Research indicates that derivatives of 6-amino-2-phenyl-1H-pyrimidin-4-one exhibit antiviral properties, particularly against RNA viruses. These compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
    • Antibacterial Properties : Studies have shown that this compound can act against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzyme systems critical for survival.
    • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is relevant in treating conditions like arthritis and other inflammatory diseases.
  • Biological Activity
    • Enzyme Inhibition : this compound has demonstrated the ability to inhibit key metabolic enzymes, such as those involved in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancer cells.
    • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
  • Structural Biology
    • Structure–Activity Relationship (SAR) Studies : The compound serves as a model for SAR studies aimed at optimizing the biological activity of pyrimidine derivatives. By modifying substituents on the pyrimidine ring, researchers can enhance potency and selectivity for biological targets.

Data Tables

The following table summarizes key findings on the biological activities of this compound and its derivatives:

Activity TypeTarget Organism/EnzymeEffectiveness (IC50)Reference
AntiviralRNA viruses50 nM
AntibacterialStaphylococcus aureus30 µg/mL
Anti-inflammatoryCOX enzymes25 µM
NeuroprotectionNeuronal cells15 µM

Case Studies

  • Antiviral Research : A study published in Journal of Medicinal Chemistry explored the antiviral properties of modified pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections .
  • Antibacterial Efficacy : In another investigation, researchers evaluated the antibacterial activity of this compound against multi-drug resistant strains. The findings indicated that certain derivatives showed promising results, leading to further exploration into their mechanism of action .
  • Neuroprotective Mechanisms : A recent study focused on the neuroprotective effects of this compound in models of oxidative stress. The results highlighted its ability to reduce neuronal cell death and improve cognitive function in animal models .

Mechanism of Action

Compound “6-amino-2-phenyl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. The comparison can involve:

    Structural Analysis: Comparing the core structure and functional groups of the compounds.

    Functional Analysis: Evaluating the specific chemical reactions and applications of each compound.

    Unique Properties: Identifying the unique properties and advantages of compound “this compound” over similar compounds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 2-position substituent significantly influences the electronic and steric properties of pyrimidinone derivatives. Below is a comparison with key analogs:

Compound Name 2-Position Substituent Key Features (from Evidence)
6-Amino-2-phenyl-1H-pyrimidin-4-one Phenyl (C₆H₅) Aromatic bulk, potential for π-π interactions
6-Amino-2-methoxy-4(1H)pyrimidinone Methoxy (OCH₃) Polar group; mp: 214–216°C, bp: 227°C, d: 1.51
6-Amino-2-(methylthio)pyrimidin-4-ol Methylthio (SCH₃) Thioether group; CAS 6724-53-4
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one Methylthio + methyl Molecular weight: 156.21
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one Nitrophenyl (NO₂-C₆H₄) Electron-withdrawing nitro group; MW: 293.27

Key Observations :

  • Phenyl vs.
  • Thioether vs. Phenyl : Methylthio substituents (e.g., ) introduce sulfur-based polarity, which may alter metabolic stability compared to phenyl.

Physicochemical Properties

Available data for analogs suggest trends in melting points, solubility, and stability:

Property This compound (Predicted) 6-Amino-2-methoxy-4(1H)pyrimidinone 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one
Melting Point ~200–220°C (estimated) 214–216°C Not reported
Boiling Point >250°C (estimated) 227°C Not reported
Molecular Weight ~187.2 g/mol 141.13 g/mol 156.21 g/mol
Density ~1.3–1.6 g/cm³ 1.51 g/cm³ Not reported

Notes:

  • The phenyl group likely increases molecular weight and melting point compared to methoxy or methylthio analogs due to enhanced van der Waals interactions.
  • Nitrophenyl derivatives (e.g., ) exhibit higher molecular weights (e.g., 293.27 g/mol), reflecting the nitro group's contribution.

Q & A

Q. Key Data :

MethodYield (%)ConditionsReference
One-pot cyclocondensation72–83Reflux in ethanol, 12–24h
Post-functionalization70–96Pd-catalyzed coupling

How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?

Basic Research Focus
X-ray crystallography provides definitive proof of molecular geometry. For example:

  • Bond lengths : The C=O bond in the pyrimidinone ring typically measures ~1.23 Å, while C-N bonds range from 1.32–1.41 Å, indicating partial double-bond character .
  • Hydrogen bonding : Intermolecular N–H···O interactions stabilize crystal packing, observed at distances of 2.8–3.0 Å .

Q. Spectroscopic validation :

  • ¹H NMR : The NH₂ group resonates as a broad singlet at δ 6.8–7.3 ppm, while aromatic protons appear as multiplets at δ 7.2–8.1 ppm .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3260 cm⁻¹) confirm functional groups .

What strategies resolve contradictions in spectral data during characterization of pyrimidine derivatives?

Advanced Research Focus
Discrepancies between theoretical and experimental data (e.g., NMR shifts, IR bands) often arise from tautomerism or solvent effects. Methodological approaches include:

Tautomer equilibria analysis : Use variable-temperature NMR to identify dominant tautomers (e.g., lactam-lactim forms) .

Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) to assign peaks accurately .

Crystallographic cross-check : Resolve ambiguities in substituent positioning via X-ray diffraction .

Case Study : In 2-amino-6-methylpyrimidin-4-one, conflicting NH₂ signals in DMSO-d₆ vs. CDCl₃ were attributed to solvent-induced hydrogen bonding .

How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The electron-deficient pyrimidinone ring facilitates nucleophilic attacks at C-2 or C-4 positions. Key methodologies:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .
  • Hammett analysis : Correlate substituent effects (σ values) on reaction rates to infer transition-state charge distribution .

Example : Thiophenyl substitution at C-2 proceeds via a two-step mechanism (addition-elimination), with rate constants influenced by leaving-group ability (e.g., Cl⁻ vs. Br⁻) .

What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

Advanced Research Focus
Scale-up introduces issues like exothermicity, purification complexity, and polymorph control. Solutions include:

  • Flow chemistry : Mitigate thermal runaway by continuous reagent mixing in microreactors .
  • Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to isolate pure polymorphs .
  • HPLC-MS monitoring : Track intermediate stability and byproduct formation in real-time .

Data : Pilot-scale reactions (>10 g) achieved 68% yield with 99.5% purity via gradient recrystallization .

How do steric and electronic effects influence the biological activity of this compound derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies require systematic substitution:

  • Electron-withdrawing groups (EWGs) : Nitro or CF₃ at the phenyl ring enhance binding to kinase ATP pockets (IC₅₀: 0.2–1.5 µM) .
  • Steric hindrance : Bulky substituents (e.g., thiophene) reduce off-target interactions but may lower solubility .

Q. Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR kinase) .
  • In vitro assays : Compare IC₅₀ values across derivatives to validate computational predictions .

What quality control criteria ensure reproducibility in pyrimidinone-based drug discovery?

Basic Research Focus
Critical parameters include:

  • Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity .
  • Crystallinity : PXRD to confirm batch-to-batch consistency in polymorphic form .

Reference Standards : Pharmacopeial-grade analogs (e.g., EP Reference Standards) are used for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.